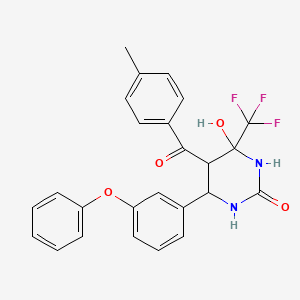

4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

Description

The compound 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS: 1212385-17-5) is a heterocyclic molecule with a diazinan-2-one core. Its molecular formula is C₂₃H₁₈F₄N₂O₄, and it features a trifluoromethyl group, a 4-methylbenzoyl moiety, and a 3-phenoxyphenyl substituent .

Properties

IUPAC Name |

4-hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N2O4/c1-15-10-12-16(13-11-15)22(31)20-21(29-23(32)30-24(20,33)25(26,27)28)17-6-5-9-19(14-17)34-18-7-3-2-4-8-18/h2-14,20-21,33H,1H3,(H2,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDRPRMARQFALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC(=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, including the formation of the diazinanone ring and the introduction of the various substituents. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully chosen to favor the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe to study various biological processes.

Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Structural and Functional Analysis

Substituent Effects on Electronic Properties The trifluoromethyl group is common across all analogs, contributing to electron-withdrawing effects and metabolic resistance. Thiophen-2-ylcarbonyl () introduces sulfur atoms, which may alter redox properties and hydrogen-bonding capabilities compared to benzoyl derivatives .

Impact of Halogenation The 4-chlorobenzoyl substituent () increases electronegativity and may enhance intermolecular interactions (e.g., halogen bonding) compared to the target compound’s 4-methylbenzoyl group .

Synthetic Considerations The target compound and its analogs are synthesized via multi-step heterocyclic reactions, often involving condensation, cyclization, or halogenation (e.g., ). Crystallographic data for 4-(3-fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one () confirm a distorted chair conformation for the diazinan-2-one ring, stabilized by intramolecular hydrogen bonds (O–H···O=C) .

Physicochemical Properties The phenoxyphenyl group in the target compound increases molecular weight (462.39 g/mol) compared to simpler analogs like the thiophene derivative (, ~380 g/mol), which may affect pharmacokinetics . The nitro group in ’s compound introduces polarity but may also confer instability under reducing conditions .

Research Findings and Limitations

- Structural Insights : X-ray crystallography () and SHELX-based refinements () are critical for confirming stereochemistry and hydrogen-bonding networks in these compounds .

- Data Gaps : Biological activity data (e.g., toxicity, target affinity) are absent in the provided evidence, limiting functional comparisons.

- Synthetic Challenges : and highlight the complexity of introducing alkoxy or nitro groups, which require precise reaction conditions to avoid side products .

Biological Activity

4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. Its molecular formula is , and it possesses a trifluoromethyl group, which is known to enhance lipophilicity and bioactivity.

Antioxidant Activity

Research indicates that compounds similar to 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one exhibit significant antioxidant properties. For instance, studies have shown that related compounds can effectively scavenge free radicals, thus protecting cells from oxidative stress. The EC50 values for related compounds in antioxidant assays range from 9.0 μM to 13.2 μM, indicating strong activity compared to controls .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties in various studies. It has been tested against several bacterial strains, showing effective inhibition of growth. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways.

Inhibition of Enzymatic Activity

One of the key biological activities of this compound is its ability to inhibit specific enzymes. For example, it has been shown to inhibit tyrosinase, an enzyme crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders .

Case Studies and Research Findings

A study focusing on the synthesis and evaluation of related compounds found that certain derivatives exhibited potent inhibitory effects on tyrosinase activity while maintaining low cytotoxicity in vitro. The most active derivatives were further evaluated for their antioxidant capacity, reinforcing the idea that structural modifications can enhance biological efficacy .

Table of Biological Activities

| Activity | EC50 Value (μM) | Reference |

|---|---|---|

| Antioxidant Activity | 9.0 - 13.2 | |

| Tyrosinase Inhibition | IC50 not specified | |

| Antimicrobial Activity | Varies by strain |

The biological activity of 4-Hydroxy-5-(4-methylbenzoyl)-6-(3-phenoxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is likely mediated through multiple pathways:

- Free Radical Scavenging: The presence of hydroxyl groups enhances the compound's ability to donate electrons and neutralize free radicals.

- Enzyme Inhibition: Structural features allow for effective binding to active sites on target enzymes like tyrosinase.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.